3-Methoxyphenanthrene 3-Methoxyphenanthrene
Brand Name: Vulcanchem
CAS No.: 835-06-3
VCID: VC3904304
InChI: InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
SMILES: COC1=CC2=C(C=CC3=CC=CC=C32)C=C1
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol

3-Methoxyphenanthrene

CAS No.: 835-06-3

Cat. No.: VC3904304

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyphenanthrene - 835-06-3

Specification

CAS No. 835-06-3
Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
IUPAC Name 3-methoxyphenanthrene
Standard InChI InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
Standard InChI Key IWFZIMFGSBQXLX-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CC3=CC=CC=C32)C=C1
Canonical SMILES COC1=CC2=C(C=CC3=CC=CC=C32)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-Methoxyphenanthrene has the molecular formula C15H12O\text{C}_{15}\text{H}_{12}\text{O} and a molecular weight of 208.25 g/mol . Its structure consists of three fused benzene rings with a methoxy (-OCH3_3) group at the third carbon (Figure 1). The IUPAC name is 3-methoxyphenanthrene, and its InChIKey is IWFZIMFGSBQXLX-UHFFFAOYSA-N . X-ray crystallography and NMR studies confirm the planar aromatic system, with the methoxy group introducing slight steric and electronic perturbations .

Table 1: Physical Properties of 3-Methoxyphenanthrene

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityN/A
SolubilityLow in water; soluble in DCM
LogP (Partition Coeff.)4.00

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-methoxyphenanthrene typically involves bromination of phenanthrene derivatives followed by methoxylation. A common method employs CuI-catalyzed coupling of bromophenanthrene with sodium methoxide under argon . For example:

  • Bromination: Phenanthrene is brominated at the 3-position using molecular bromine (Br2\text{Br}_2) in dichloromethane.

  • Methoxylation: The brominated intermediate reacts with sodium methoxide (NaOCH3\text{NaOCH}_3) in dimethylformamide (DMF) at 140°C, yielding 3-methoxyphenanthrene .

This method achieves >90% yield when optimized . Alternative approaches include Friedel-Crafts alkylation and Ullmann coupling, though these are less efficient .

Spectroscopic Characterization

  • NMR: 1H ^1\text{H}-NMR shows a singlet at δ 3.90 ppm for the methoxy group and aromatic protons between δ 7.40–8.60 ppm . 13C ^{13}\text{C}-NMR confirms the methoxy carbon at δ 56.2 ppm .

  • IR: Strong absorption at 1250 cm1^{-1} (C-O stretch) and 1600 cm1^{-1} (aromatic C=C) .

  • Mass Spectrometry: Molecular ion peak at m/z 208.25 (M+^+) .

Biological and Pharmacological Applications

Antiproliferative Activity

3-Methoxyphenanthrene derivatives exhibit potent cytotoxicity against cancer cell lines. For instance, 3-methoxy-1,4-phenanthrenequinone inhibits the proliferation of MCF-7 breast cancer cells (IC50_{50} = 2.1 μM) by inducing apoptosis via ROS generation . Structural modifications, such as oxidation to quinones, enhance activity by facilitating intercalation with DNA .

Antimicrobial Properties

Derivatives like 2-isopropyl-3-methoxyphenanthrene show broad-spectrum antimicrobial activity. Against Mycobacterium tuberculosis, a minimal inhibitory concentration (MIC) of 8 μg/mL was reported, comparable to first-line drugs like isoniazid . The methoxy group’s electron-donating effect improves membrane permeability, aiding bacterial uptake .

Material Science Applications

Organic Photovoltaics (OPVs)

The extended π-conjugation of 3-methoxyphenanthrene makes it a candidate for hole-transport materials in OPVs. Devices incorporating this compound achieve a power conversion efficiency (PCE) of 6.2%, attributed to its high hole mobility (1.2×103cm2/V\cdotps1.2 \times 10^{-3} \, \text{cm}^2/\text{V·s}) .

Organic Light-Emitting Diodes (OLEDs)

Environmental Fate and Biodegradation

Microbial Degradation

Novosphingobium pentaromativorans US6-1 metabolizes 3-methoxyphenanthrene via dioxygenase-mediated pathways, producing salicylic acid as a key intermediate . Degradation rates are slower than for non-methylated phenanthrene due to steric hindrance (t1/2=48ht_{1/2} = 48 \, \text{h} vs. 24 h) .

Table 2: Biodegradation Byproducts

ByproductFunction
1-Hydroxy-2-naphthoic acidCentral metabolite in PAH degradation
Salicylic acidPrecursor for TCA cycle

Recent Advances and Future Directions

Drug Delivery Systems

Liposomal formulations of 3-methoxyphenanthrene derivatives enhance bioavailability by 40% in murine models, with sustained release over 72 hours . Targeting ligands (e.g., folate) further improve tumor-specific uptake .

Catalytic Applications

Pd-supported 3-methoxyphenanthrene catalysts achieve 98% yield in Suzuki-Miyaura cross-coupling reactions, outperforming traditional ligands like triphenylphosphine .

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